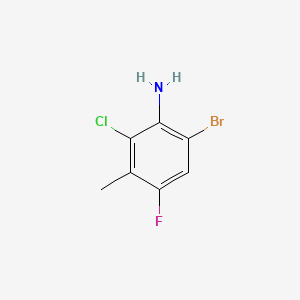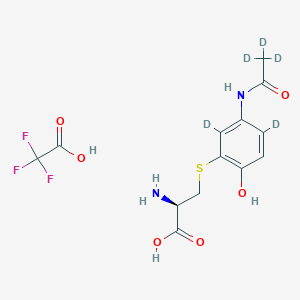
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is a deuterated metabolite of Acetaminophen. It is often used as a reference standard in pharmaceutical toxicology and forensic studies . The compound is characterized by its molecular formula C₁₁H₉D₅N₂O₄S•C₂HF₃O₂ and a molecular weight of 389.36 .
Métodos De Preparación
The synthesis of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves the deuteration of Acetaminophen followed by conjugation with cysteine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms . Industrial production methods may involve the use of magnetic beads as an extraction medium for the simultaneous quantification of acetaminophen and structurally related compounds in human serum .
Análisis De Reacciones Químicas
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways. In biology, it helps in understanding the metabolism of acetaminophen and its related compounds. In medicine, it is used in toxicology studies to assess the effects of acetaminophen overdose. Industrially, it is used in the development of pharmaceutical reference standards .
Mecanismo De Acción
The mechanism of action of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves its role as a metabolite of acetaminophen. It interacts with various molecular targets and pathways involved in the metabolism and detoxification of acetaminophen. The compound helps in understanding the biotransformation of acetaminophen and its potential toxic effects .
Comparación Con Compuestos Similares
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. Similar compounds include other deuterated metabolites of acetaminophen, such as S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine-d3 Trifluoroacetic Acid Salt .
Propiedades
Fórmula molecular |
C13H15F3N2O6S |
|---|---|
Peso molecular |
389.36 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3,2D,4D; |
Clave InChI |
PDZGEXMJHANKLR-ADUMQXTCSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)O)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
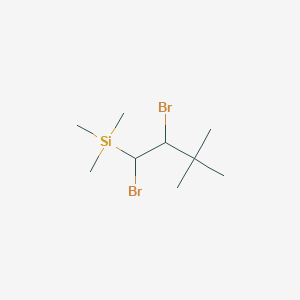
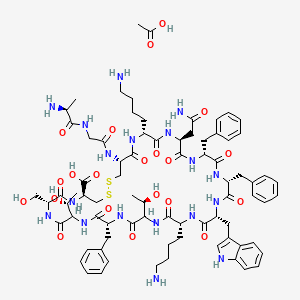
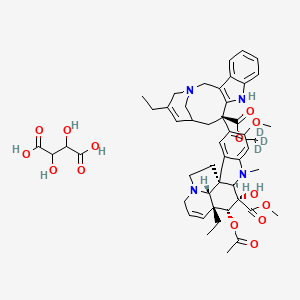


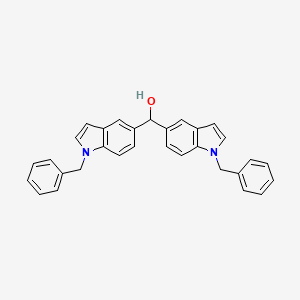
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
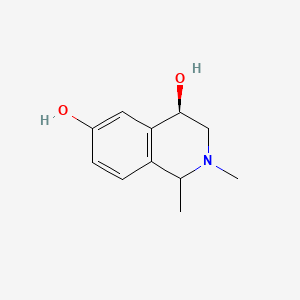
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
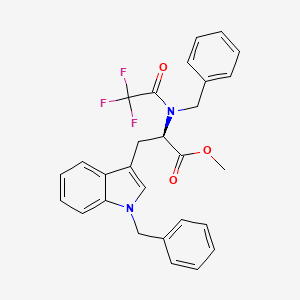
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
